molecular formula C19H15N3O2S B2758123 9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 689744-68-1

9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2758123
CAS No.: 689744-68-1
M. Wt: 349.41
InChI Key: DCJONMJWHQAKMQ-UHFFFAOYSA-N
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Description

9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It is characterized by a fused ring system that includes pyridine, thieno, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the methyl, oxo, and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce oxo groups to hydroxyl groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at specific positions on the ring system .

Scientific Research Applications

9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives with different substituents. Examples include:

  • 9-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
  • 9-methyl-4-oxo-N-(o-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of 9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the m-tolyl group can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

10-methyl-N-(3-methylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-11-5-3-7-13(9-11)20-17(23)15-10-14-18(25-15)21-16-12(2)6-4-8-22(16)19(14)24/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJONMJWHQAKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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